ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom of the pyrazole ring, a propyl group at the 1-position, and a methylamine group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available starting materials The process includes the formation of the pyrazole ring, followed by functionalization at the 1- and 4-positionsThe reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-pyrazole-4-carbaldehyde
- Ethyl-1H-pyrazole-4-carboxylate
- 1-Propyl-1H-pyrazole-4-methanol
Uniqueness
Ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-5-12-8-9(7-11-12)6-10-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
QXADYYCQOMESIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC |
Origin of Product |
United States |
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